2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid
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Overview
Description
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes both hydroxyethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]-2-(3-carboxyphenyl)acetic acid.
Reduction: Formation of 2-[(2-Hydroxyethyl)amino]-2-(phenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]-2-(3-hydroxyphenyl)acetic acid
- 2-[(2-Hydroxyethyl)amino]-2-(3-chlorophenyl)acetic acid
- 2-[(2-Hydroxyethyl)amino]-2-(3-nitrophenyl)acetic acid
Uniqueness
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBKOILJPPBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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